A1 Receptor Binding Affinity: Compound 7 vs. FR194921
Compound 7 (CAS 195827-04-4) exhibits sub-nanomolar binding affinity for the adenosine A1 receptor with a Ki of 0.026 nM, making it approximately 250-fold more potent than its clinically characterized analog FR194921 (compound 32; Ki = 6.6 nM) in the same radioligand displacement assay [1]. Both compounds were tested under identical conditions using rat brain membrane preparations and [³H]-DPCPX as the radioligand.
| Evidence Dimension | Adenosine A1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.026 nM |
| Comparator Or Baseline | FR194921 (compound 32): Ki = 6.6 nM |
| Quantified Difference | ~250-fold higher affinity for compound 7 |
| Conditions | Rat brain cortical membrane preparations; [³H]-DPCPX radioligand displacement; Kuroda et al. 2001 |
Why This Matters
For researchers requiring maximal A1 receptor occupancy at low concentrations—such as in target validation studies or PET tracer development—the 250-fold affinity advantage of compound 7 over FR194921 directly translates to lower compound consumption and reduced off-target risk at equivalent receptor saturation levels.
- [1] Kuroda S, Takamura F, Tenda Y, Itani H, Tomishima Y, Akahane A, Sakane K. Design, synthesis and biological evaluation of a novel series of potent, orally active adenosine A1 receptor antagonists with high blood-brain barrier permeability. Chem Pharm Bull (Tokyo). 2001 Aug;49(8):988-98. PMID: 11515591. View Source
